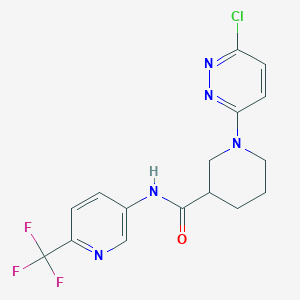
C16H15ClF3N5O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of pyridine and is characterized by the presence of chloro, trifluoromethyl, and methyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea involves several steps:
Formation of the Pyridine Derivative: The starting material, , is reacted with under controlled conditions to form the intermediate .
Condensation Reaction: The intermediate is then subjected to a condensation reaction with in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Reactants are added in a controlled manner, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea: undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized products with altered functional groups.
Reduction: Formation of reduced derivatives with different oxidation states.
Hydrolysis: Formation of amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(4-methylphenyl)methylidene]amino]urea: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as , , and other pyridine derivatives.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of functional groups contribute to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15ClF3N5O |
|---|---|
Molekulargewicht |
385.77 g/mol |
IUPAC-Name |
1-(6-chloropyridazin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C16H15ClF3N5O/c17-13-5-6-14(24-23-13)25-7-1-2-10(9-25)15(26)22-11-3-4-12(21-8-11)16(18,19)20/h3-6,8,10H,1-2,7,9H2,(H,22,26) |
InChI-Schlüssel |
DQTCETDJAQKJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CN=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12176335.png)
![4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B12176339.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B12176344.png)



![ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12176368.png)

![4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide](/img/structure/B12176373.png)
![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12176381.png)
![5-[4-(dimethylamino)phenyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12176384.png)
![5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12176396.png)
![Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B12176414.png)
